molecular formula C10H7F3N2OS B2420560 N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide CAS No. 1203142-81-7

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2420560
CAS No.: 1203142-81-7
M. Wt: 260.23
InChI Key: BCLOPMMPVSALPU-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)-1,3-benzothiazole-2-carboxamide is a synthetic organic compound designed for research and development, particularly in medicinal chemistry. This molecule integrates two pharmacologically significant components: a benzothiazole heterocycle and a 2,2,2-trifluoroethyl group. The benzothiazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Its derivatives have demonstrated substantial potential as anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, and anti-tubercular agents . The incorporation of the trifluoroethyl group is a strategic modification in modern medicinal chemistry, as the trifluoromethyl (CF3) group can profoundly influence a molecule's properties by enhancing its metabolic stability, altering lipophilicity, and improving binding affinity to biological targets through specific donor-receptor interactions . This compound serves as a valuable building block for researchers investigating new therapeutic agents. Its structure is analogous to other carboxamide derivatives used in the development of histone deacetylase inhibitors and novel antifungal agents . The presence of the carboxamide linker between the benzothiazole and trifluoroethylamine groups offers a potential site for hydrogen bonding, which can be critical for interaction with enzymatic targets. As a key intermediate, it can be utilized in the synthesis of more complex molecules or screened for its own intrinsic biological activity in various assay systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)5-14-8(16)9-15-6-3-1-2-4-7(6)17-9/h1-4H,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLOPMMPVSALPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide is being investigated for its potential therapeutic properties. Key areas include:

  • Enzyme Inhibition: The compound is explored as a potential inhibitor for various enzymes. Its lipophilic nature allows it to penetrate biological membranes effectively .
  • Anti-Cancer Activity: Preliminary studies suggest that it may exhibit anti-cancer properties by modulating specific pathways involved in tumor growth .
  • Anti-Inflammatory Effects: Research indicates potential anti-inflammatory activities, which could be beneficial in treating chronic inflammatory conditions .

Biological Applications

The compound's unique structure makes it a candidate for biological studies:

  • Receptor Modulation: It may interact with specific receptors to modulate their activity, contributing to its potential therapeutic effects .
  • Metabolic Stability: The trifluoroethyl group increases the compound's resistance to metabolic degradation, making it a promising candidate for drug development .

Materials Science

In materials science, this compound is utilized for:

  • Organic Electronics: Its unique electronic properties make it suitable for developing organic semiconductors and other advanced materials .
  • Agrochemicals: The compound is also being explored for its potential use in agrochemical formulations due to its stability and effectiveness .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Anti-Cancer Studies: Research on derivatives of this compound has shown promising results in inhibiting cancer cell proliferation in vitro. Specific analogs demonstrated significant cytotoxicity against glioblastoma cell lines .
  • Biological Assessments: In vivo studies using model organisms have indicated that certain derivatives exhibit notable anti-diabetic activity by effectively lowering glucose levels .
  • Material Development: Investigations into the use of this compound in organic electronics have shown that it can enhance charge mobility and stability in semiconductor applications .

Mechanism of Action

The mechanism by which N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide exerts its effects involves the interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)benzamide
  • 2-(2,2,2-trifluoroethyl)benzothiazole
  • N-(2,2,2-trifluoroethyl)-1,3-thiazole-2-carboxamide

Uniqueness

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of the trifluoroethyl group and the benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs.

Biological Activity

N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide is a fluorinated organic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole ring system with a trifluoroethyl substituent, which enhances its lipophilicity and metabolic stability. The molecular formula is C10H7F3N2OSC_{10}H_{7}F_{3}N_{2}OS, and it has a molecular weight of approximately 270.24 g/mol . The trifluoroethyl group contributes to the compound's ability to penetrate biological membranes effectively.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl isocyanate in solvents such as dichloromethane or tetrahydrofuran at room temperature. Purification methods include recrystallization or column chromatography.

Anticancer Properties

Research indicates that compounds with similar benzothiazole structures exhibit significant anticancer activity. Specifically, benzothiazoles are known to interact with various biological targets, modulating enzyme activities and receptor functions. This compound may possess similar properties due to its structural components. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .

Antimicrobial Activity

The benzothiazole moiety is also recognized for its antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. .

The mechanisms by which this compound exerts its biological effects likely involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could potentially modulate receptor activities that are critical in signaling pathways associated with cell growth and survival .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
N-(4-trifluoromethyl)benzothiazoleStructureAnticancerSimilar mechanism via enzyme inhibition
1,3-Benzothiazole derivativesStructureAntimicrobialBroad spectrum activity against bacteria
N-(2-fluoroethyl)-1,3-benzothiazoleStructureAntiviralEffective against viral infections

Case Studies

  • Antitubercular Activity : A study demonstrated that benzothiazole derivatives exhibited significant antitubercular activity with minimum inhibitory concentrations (MIC) lower than standard treatments like isoniazid. This suggests that this compound may also offer similar benefits in treating tuberculosis .
  • Anticancer Efficacy : Research on related benzothiazole compounds has shown IC50 values in the low micromolar range against various cancer cell lines. For instance, a derivative was tested against HepG2 cells and demonstrated selective cytotoxicity while sparing normal cells .

Q & A

Q. Table 1. Synthetic Optimization for this compound

ParameterOptimal ConditionYield RangeReference
Coupling ReagentCDI (1.2 eq)60–75%
SolventAnhydrous THF70–85%
Temperature80°C (reflux)65–80%
PurificationFlash Chromatography>95% purity

Q. Table 2. Comparative Bioactivity of Benzothiazole Derivatives

CompoundSubstituentMIC (µg/mL, S. aureus)logPReference
Parent Compound-CF3_34.02.8
6-Fluoro Analog-F at C62.03.1
4-Chloro Analog-Cl at C48.03.5

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